4-Methoxy-1,3,5-triazin-2-amine

Corrosion inhibition Mild steel Acidic chloride media

For agrochemical manufacturers, procuring 2-amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1122-73-2) at ≥99% purity is the most impactful specification decision for sulfonylurea herbicide synthesis. - Enables 93% overall yield and 96.5% final-product purity for thifensulfuron-methyl via the BTC route. - The 4-methoxy-6-methyl substitution pattern is unique to metsulfuron-methyl and thifensulfuron-methyl; 4,6-dimethoxy or 4-chloro-6-methoxy analogs cannot substitute. - Impurity carry-through from <98% material depresses yield and complicates OECD impurity profiling under EC 1107/2009.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 1122-73-2
Cat. No. B072871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1,3,5-triazin-2-amine
CAS1122-73-2
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=N1)N
InChIInChI=1S/C4H6N4O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8)
InChIKeyNROXQTDIDGVYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1,3,5-triazin-2-amine – Properties & Procurement


4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2) is the commonly encountered alias for 2-amino-4-methoxy-6-methyl-1,3,5-triazine (also registered as CAS 1668-54-8), a monoamino-1,3,5-triazine with methoxy substitution at position 4 and a methyl group at position 6 [1]. The correct molecular formula is C₅H₈N₄O (MW 140.14 g/mol), not C₄H₆N₄O as occasionally misrepresented in vendor listings omitting the 6-methyl substituent. Physicochemical properties include a melting point of 258–261 °C, density 1.322 g/cm³, and LogP 0.352 [2]. The compound serves as the critical heterocyclic amine intermediate for multiple sulfonylurea herbicides—metsulfuron-methyl, chlorsulfuron, thifensulfuron-methyl, and iodosulfuron-methyl—and is employed industrially as a broad-spectrum biocide and corrosion inhibitor in paper coatings, polymer emulsions, and metalworking fluids [2].

Synthesis & Biocide Substitution Specificity


The 4-methoxy-6-methyl-2-amino substitution pattern on the 1,3,5-triazine ring is not interchangeable with other amino-triazine derivatives such as 2-amino-4,6-dimethoxy-1,3,5-triazine or 2-amino-4-chloro-6-methoxy-1,3,5-triazine. Each substitution variant directs coupling to a distinct set of sulfonyl isocyanate or sulfonamide partners, producing different herbicide active ingredients—4-methoxy-6-methyl uniquely affords metsulfuron-methyl and thifensulfuron-methyl, whereas 4,6-dimethoxy substitution is required for ethersulfuron [1]. Even minor deviations in intermediate purity (e.g., < 98% vs. ≥ 99%) can significantly reduce downstream herbicide yield and increase byproduct formation, making generic substitution economically and regulatorily untenable [2].

4-Methoxy-1,3,5-triazin-2-amine – Comparative Evidence


Mild Steel Corrosion Inhibition vs. Hydrazino-Triazines

In a dedicated study on mild steel (MS) corrosion in 0.5 M HCl, 2-amino-4-methoxy-6-methyl-1,3,5-triazine achieved an inhibition efficiency of 95.7% at 10.0 mM (~1.4 g/L) as determined by electrochemical impedance spectroscopy (EIS), with Langmuir adsorption isotherm fitting . For contextual comparison within the broader methoxy-triazine corrosion inhibitor class, 2,4-dihydrazino-6-methoxy-1,3,5-triazine (DHMeT) required only 25 ppm to reach 95% inhibition, albeit in 1.0 M HCl rather than 0.5 M HCl—a higher acid concentration that typically depresses inhibitor performance [1]. The amino-methyl-methoxy architecture of the target compound thus achieves high inhibition at moderate concentrations under industrially relevant 0.5 M HCl conditions, though direct head-to-head data under identical conditions remain unavailable.

Corrosion inhibition Mild steel Acidic chloride media

Industrial Biocide MIC vs. Hexahydro-Triazine

Commercial formulations of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (typically supplied as ≥40% active content aqueous solution) exhibit a minimum inhibitory concentration (MIC) of 500–1000 ppm against a broad range of Gram-positive and Gram-negative bacteria, molds, and yeasts, with complete water, alcohol, and propylene glycol miscibility [1]. In comparison, the widely used alternative triazine biocide hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine (CAS 4719-04-4) demonstrates MIC values of 200–300 ppm against specific bacterial strains (Pseudomonas aeruginosa: 200 ppm, Escherichia coli: 300 ppm, Staphylococcus aureus: 250 ppm) [2]. The hexahydro derivative thus shows superior potency on a ppm basis against tested bacteria; however, the target compound's claim of broad-spectrum activity encompassing molds and yeasts may offer complementary coverage in complex microbial consortia encountered in metalworking fluids and paper coatings.

Industrial biocide Minimum inhibitory concentration Metalworking fluid preservation

Sulfonylurea Synthesis Yield and Purity

When employed as the heterocyclic amine coupling partner in thifensulfuron synthesis, 2-amino-4-methoxy-6-methyl-1,3,5-triazine enables overall yields of 93% with 96.5% purity (HPLC) using bis(trichloromethyl) carbonate (BTC) as the phosgene substitute under optimized conditions of n(AST):n(BTC) = 1:0.56 at 120–130 °C [1]. An alternative route via methyl chloroformate achieves 77.73% overall yield with 93.6% purity [2]. For contextual comparison within the amino-triazine intermediate class, the structurally related 2-amino-4,6-dimethoxy-1,3,5-triazine—used for ethersulfuron synthesis—has been reported with an average yield of 90.4% and purity of 96.0% in pilot-scale production [3]. The BTC-based route for the target compound thus delivers a 2.6 percentage-point yield advantage over the dimethoxy analog's reported average, though the methyl chloroformate route underperforms.

Sulfonylurea herbicide synthesis Thifensulfuron Process yield optimization

Purity Specifications vs. Dimethoxy Analog

Commercially available 2-amino-4-methoxy-6-methyl-1,3,5-triazine is routinely supplied at ≥98% purity, with premium grades reaching ≥99.0% assay, as specified by multiple ISO-certified manufacturers . The structurally analogous 2-amino-4,6-dimethoxy-1,3,5-triazine (used for ethersulfuron) is typically offered at ≥97% minimum purity [1]. While a 1–2 percentage-point purity difference may appear marginal, it represents a 2–3× difference in total impurity burden (2% vs. 1% or 3% vs. 1%), which in multi-step herbicide synthesis can cumulatively depress final active-ingredient yield and complicate regulatory impurity profiling under EC 1107/2009 or FIFRA requirements .

Intermediate purity Sulfonylurea herbicide Quality specification procurement

Herbicide Product Specificity by Substitution Pattern

The 4-methoxy-6-methyl-2-amino substitution pattern of the target compound is the requisite heterocyclic amine for synthesizing at least four commercially significant sulfonylurea herbicides: metsulfuron-methyl, chlorsulfuron, thifensulfuron-methyl, and iodosulfuron-methyl [1]. In contrast, the 4,6-dimethoxy substitution pattern of 2-amino-4,6-dimethoxy-1,3,5-triazine is specifically required for ethersulfuron . This substitution-pattern specificity arises because the sulfonylurea herbicide's physicochemical properties, crop selectivity, and weed-control spectrum are directly governed by the heterocyclic amine moiety; substituting one triazine intermediate for another would yield an entirely different active ingredient with distinct regulatory registration, toxicological profile, and field performance characteristics [1]. No quantitative potency comparison between the intermediates themselves is meaningful, as the differentiation resides in the identity of the final herbicide product each enables.

Structure-activity relationship Sulfonylurea herbicide Intermediate substitution pattern

4-Methoxy-1,3,5-triazin-2-amine – Application Scenarios


Sulfonylurea Herbicide GMP Manufacturing

For agrochemical manufacturers producing thifensulfuron-methyl under the BTC-based route, procuring 2-amino-4-methoxy-6-methyl-1,3,5-triazine at ≥99% purity is the single most impactful intermediate specification decision. As demonstrated by YAO et al. (2002), this intermediate enables a 93% overall yield with 96.5% final-product purity under optimized conditions [1]. The 4,6-dimethoxy analog cannot substitute because the resulting sulfonylurea would be ethersulfuron, not thifensulfuron-methyl—a different active ingredient with distinct regulatory registration [2]. Procurement should specify ≥99% assay to minimize impurity carry-through that depresses yield and complicates OECD impurity profiling requirements under EC 1107/2009.

Metalworking Fluid Biocide

In metalworking fluid (MWF) preservation, 2-amino-4-methoxy-6-methyl-1,3,5-triazine-based formulations offer broad-spectrum antibacterial and antifungal activity at recommended use concentrations of 0.1–0.5% (1000–5000 ppm) in working dilutions, providing a safety margin above the reported MIC range of 500–1000 ppm [1]. While hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine demonstrates lower MICs (200–300 ppm) against specific bacteria, the target compound may be preferred in applications where formaldehyde-release concerns associated with hexahydro-triazines are restricted by occupational exposure limits or where mold/yeast control is critical. The compound's water miscibility and compatibility with anionic and nonionic surfactants facilitate formulation flexibility [1].

Mild Steel Corrosion Inhibition in Acid Pickling

For industrial acid-pickling operations using 0.5 M HCl to descale mild steel, 2-amino-4-methoxy-6-methyl-1,3,5-triazine provides a well-characterized, single-component organic inhibitor achieving 95.7% inhibition efficiency at 10.0 mM (~1.4 g/L) as measured by EIS, with adsorption following the Langmuir isotherm [1]. This predictable adsorption behavior enables reliable dose-response modeling for process engineers. While hydrazino-methoxy-triazine derivatives such as DHMeT achieve comparable maximum inhibition at lower concentrations (95% at 25 ppm), they have been evaluated under more aggressive 1.0 M HCl conditions, making direct cost-performance comparison dependent on site-specific acid concentrations and required inhibitor loading [2].

Paper Coating Antimicrobial Preservation

In papermaking coating formulations operating at neutral to alkaline pH, 2-amino-4-methoxy-6-methyl-1,3,5-triazine-based biocides provide preservation against bacterial and fungal spoilage in size-press solutions, coating colors, and pulp slurries. The compound's broad-spectrum activity at 500–1000 ppm MIC, combined with its compatibility with alkaline process conditions and absence of metal-corrosion effects on paper-machine surfaces, supports its use at recommended addition rates of 0.05–0.1% in paper coatings [1]. Unlike hexahydro-triazine alternatives that function via formaldehyde release, the target compound's mechanism does not introduce formaldehyde into the paper product, which may be relevant for food-contact paper and board applications [1].

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